Oxazole, 4,5-dihydro-4-methyl-2,5-diphenyl-, (4S,5R)-
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Overview
Description
Oxazole, 4,5-dihydro-4-methyl-2,5-diphenyl-, (4S,5R)- is a heterocyclic organic compound with a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-dihydro-4-methyl-2,5-diphenyl-, (4S,5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino alcohols with carboxylic acids or their derivatives, followed by cyclodehydration . The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-4-methyl-2,5-diphenyl-, (4S,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce dihydrooxazole derivatives .
Scientific Research Applications
Oxazole, 4,5-dihydro-4-methyl-2,5-diphenyl-, (4S,5R)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Oxazole, 4,5-dihydro-4-methyl-2,5-diphenyl-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole, 4,5-dihydro-2-methyl-4,5-diphenyl-: Similar in structure but with a different substitution pattern.
Oxazole, 2,2’-methylenebis [4,5-dihydro-4,5-diphenyl-, (4S,5R,4’S,5’R)-: A dimeric form with similar properties.
Uniqueness
Oxazole, 4,5-dihydro-4-methyl-2,5-diphenyl-, (4S,5R)- is unique due to its specific stereochemistry and substitution pattern, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
205178-49-0 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(4S,5R)-4-methyl-2,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-15(13-8-4-2-5-9-13)18-16(17-12)14-10-6-3-7-11-14/h2-12,15H,1H3/t12-,15-/m0/s1 |
InChI Key |
FBQLSYLRJWTPGK-WFASDCNBSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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